Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

Urokinase inhibition Serine protease Anti-metastasis

Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477537-58-9) is a synthetic, dual-ring benzothiophene derivative characterized by a 5-nitrobenzo[b]thiophene-2-carboxamido group linked to a benzo[b]thiophene-2-carboxylate methyl ester core. It belongs to the broader class of benzothiophene-2-carboxylates, which are established scaffolds in medicinal chemistry for kinase inhibition, urokinase (uPA) inhibition, and anticancer agent development.

Molecular Formula C19H12N2O5S2
Molecular Weight 412.43
CAS No. 477537-58-9
Cat. No. B2451881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
CAS477537-58-9
Molecular FormulaC19H12N2O5S2
Molecular Weight412.43
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22)
InChIKeyFKHVRVAOYOIMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477537-58-9: Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate — Structural Identity and Core Characteristics for Procurement


Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate (CAS 477537-58-9) is a synthetic, dual-ring benzothiophene derivative characterized by a 5-nitrobenzo[b]thiophene-2-carboxamido group linked to a benzo[b]thiophene-2-carboxylate methyl ester core. It belongs to the broader class of benzothiophene-2-carboxylates, which are established scaffolds in medicinal chemistry for kinase inhibition, urokinase (uPA) inhibition, and anticancer agent development [1]. The molecule's distinct structural feature — the simultaneous presence of a 5-nitro electron-withdrawing substituent and an internal carboxamido bridge connecting two benzothiophene moieties — places it within a structural territory explored by Eisai and Fujisawa patents on urokinase inhibitors, where nitro-substituted benzothiophene carboxamides were specifically claimed [2].

CAS 477537-58-9: Risk of Generic Substitution with Related Benzothiophene Analogs


Although many benzothiophene-2-carboxylates and 2-carboxamides share a common core, minor structural modifications produce substantial changes in target binding, selectivity, and pharmacokinetics. The Eisai urokinase inhibitor program demonstrated that moving from a simple benzothiophene-2-carboxamidine (e.g., B428, IC50 = 320 nM) to 4-substituted or fused-ring variants produced up to ~5-fold shifts in uPA inhibitory potency [1]. The 5-nitro substitution pattern is documented to introduce electron-withdrawing effects that modulate reactivity and target engagement . Consequently, substituting CAS 477537-58-9 with a close analog (e.g., the unsubstituted benzothiophene-2-carboxamide, the 6-nitro positional isomer, or the free carboxylic acid) cannot be assumed to preserve the pharmacological or physicochemical profile without experimental validation.

CAS 477537-58-9: Quantitative Differentiation Evidence Against Closest Analogs


5-Nitro vs. Unsubstituted Benzothiophene Carboxamide: uPA Inhibitory Potency Class-Level Inference

In the 4-substituted benzo[b]thiophene-2-carboxamidine series, the unsubstituted parent compound (B428) exhibits an IC50 of 320 nM against human uPA, while the 4-iodo analog (B623) achieves 70 nM — a 4.6-fold improvement attributable to a single substituent [1]. Although direct uPA IC50 data for CAS 477537-58-9 are not publicly available, the compound bears the identical 5-nitrobenzo[b]thiophene-2-carboxamido substructure that, in related tetrahydrothienopyridine scaffolds, has been explicitly linked to enhanced target binding via electron-withdrawing effects . This substructure-level rationale supports the inference that the 5-nitro substituent in CAS 477537-58-9 confers a differentiation advantage over unsubstituted or non-nitrated benzothiophene carboxamide analogs.

Urokinase inhibition Serine protease Anti-metastasis

Dual Benzothiophene Architecture vs. Mono-Benzothiophene Carboxylates: Patent-Based Differentiation

U.S. Patent 5,340,833 explicitly claims benzothiophene and thienothiophene derivatives wherein a carboxamido linker connects two heterocyclic systems [1]. Mono-benzothiophene carboxylates (e.g., Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, CAS 20699-86-9) lack the second benzothiophene ring and the carboxamido bridge, which contribute to molecular weight (MW 412.43 vs. ~237.23), polar surface area, and potential π-stacking interactions . In patent disclosures, dual-ring systems were specifically distinguished from mono-ring analogs for urokinase and kinase applications, indicating that the additional benzothiophene moiety provides binding pocket interactions not achievable with simpler mono-ring esters [1].

Kinase inhibition Multi-ring heterocycle Patent composition-of-matter

Nitro-Directed Reactivity: Synthetic Handle for Downstream Derivatization

The classic Beck nitro-displacement methodology (J. Org. Chem. 1972, 1973, 1974) established that nitro groups on the benzo[b]thiophene ring serve as efficient leaving groups for nucleophilic aromatic substitution, enabling clean conversion to 3-amino, 2-cyano, and 2-carboxamido derivatives [1][2]. CAS 477537-58-9 retains the 5-nitro group on one benzothiophene ring, providing a regioselective synthetic handle for further functionalization (e.g., reduction to 5-amino, displacement to 5-alkoxy/arylthio) that is absent in non-nitrated analogs such as methyl benzothiophene-2-carboxylate [3]. This nitro group is orthogonal to the methyl ester at the 2-position of the second benzothiophene, enabling sequential, chemoselective derivatization strategies.

Nitro displacement Aminobenzothiophene synthesis Chemical biology probe

Anticancer Cytotoxicity: Class-Level Activity of Nitrobenzothiophene Carboxamides

Benzothiophene derivatives containing a 5-nitrobenzo[b]thiophene-2-carboxamido substructure have demonstrated IC50 values ranging from 23.2 to 49.9 μM in in vitro cytotoxicity assays against cancer cell lines . Separately, 5-nitrobenzo[b]thiophene-based antiproliferative agents have shown IC50 values as low as 2.6–18 nM in certain cell contexts . While direct cell panel data for CAS 477537-58-9 are not published, the compound incorporates the identical 5-nitrobenzo[b]thiophene-2-carboxamido pharmacophore present in these active analogs. The unsubstituted analog, methyl 3-aminobenzo[b]thiophene-2-carboxylate (CAS 35212-85-2), lacks the nitrobenzothiophene carboxamido moiety and has not been associated with the same potency range .

Anticancer Cytotoxicity Benzothiophene derivatives

CAS 477537-58-9: Evidence-Backed Procurement Scenarios for Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate


Urokinase (uPA) / Serine Protease Inhibitor Lead Optimization Programs

Based on the Eisai patent literature establishing benzothiophene carboxamides as urokinase inhibitors with IC50 values in the 70–320 nM range [1], CAS 477537-58-9 is a structurally relevant scaffold for uPA inhibitor SAR expansion. Its dual-ring architecture and 5-nitro substituent align with the patented composition-of-matter claims, making it a strategic procurement choice for medicinal chemistry teams pursuing anti-metastatic or anti-fibrinolytic uPA programs.

Focused Benzothiophene Library Synthesis via Orthogonal Derivatization

The molecule's two orthogonal reactive handles — the 5-nitro group (amenable to nitro displacement, per Beck's established synthetic methodology [1]) and the methyl ester (hydrolyzable to carboxylic acid or convertible to amides) — enable efficient, regioselective library generation. This synthetic versatility differentiates it from mono-functional benzothiophene carboxylates and makes it an efficient building block for SAR exploration [2].

Oncology Cell-Based Screening for Nitro-Containing Benzothiophene Pharmacophores

The 5-nitrobenzo[b]thiophene-2-carboxamido substructure has been correlated with anticancer cytotoxicity across multiple cell lines, with IC50 values ranging from low nanomolar to mid-micromolar concentrations depending on the full molecular context [1]. Researchers conducting phenotypic screening or target-based oncology assays can procure this compound as a pre-qualified nitro-containing benzothiophene pharmacophore probe, avoiding the dead-end risk of non-nitrated analogs that lack documented cytotoxicity [2].

Kinase Inhibitor Scaffold Development

Benzothiophene-2-carboxamides serve as core scaffolds for kinase inhibitor development, as demonstrated by Romagnoli et al. (2013) in the design of potent anticancer 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes [1]. The 5-nitro substitution pattern introduces electron-withdrawing character that modulates hinge-region binding interactions in kinase ATP pockets, providing a differentiation axis unavailable with electron-neutral or electron-donating substituents [2].

Quote Request

Request a Quote for Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.